tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
CAS No.: 167888-15-5
Cat. No.: VC0069778
Molecular Formula: C10H20N2O2
Molecular Weight: 200.282
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate - 167888-15-5](/images/no_structure.jpg)
Specification
CAS No. | 167888-15-5 |
---|---|
Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.282 |
IUPAC Name | tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate |
Standard InChI | InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m1/s1 |
Standard InChI Key | DIQWSFWWYVRXRO-SNVBAGLBSA-N |
SMILES | CC1(CCNC1)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Comparison
By analyzing related compounds from the search results, we can establish structural similarities and differences with our target molecule:
Predicted Physical and Chemical Properties
Based on the structural similarities with the compounds found in the search results, tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate would likely demonstrate the following properties:
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Molecular Weight: Approximately 200-215 g/mol (estimated based on similar structures)
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Appearance: Likely a white to off-white solid at room temperature
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Solubility: Probable good solubility in organic solvents such as tetrahydrofuran, dichloromethane, and methanol; limited water solubility
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Stability: Expected to be stable under standard laboratory conditions, with sensitivity to strong acids which could cleave the Boc protecting group
Stereochemical Significance
Chirality and Configuration
The (3R) designation in the compound name indicates a specific stereochemical configuration at the 3-position of the pyrrolidine ring. This stereocenter is crucial for the compound's potential biological activity and reactivity patterns. The R configuration specifically denotes that the methyl group occupies a particular spatial orientation according to the Cahn-Ingold-Prelog priority rules .
Stereochemical Comparison with Related Compounds
Several related compounds in the search results also display defined stereochemistry:
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tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate has defined stereocenters at positions 3 and 5
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rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate presents defined stereochemistry at positions 3 and 4
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rac-tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate shows defined stereochemistry with both centers in the R configuration
The stereochemical configuration can significantly influence a compound's application in pharmaceutical research, potentially affecting receptor binding and biological activity.
Synthetic Approaches
Reference Synthetic Methods
The synthesis of tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate involves a multi-step reaction:
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Reaction in tetrahydrofuran for 4 hours at 20°C
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Hydrogenation with platinum on carbon catalyst in acetic acid for 24 hours under inert atmosphere at 3102.97 Torr
This approach might be adaptable for our target compound with appropriate modifications to accommodate the pyrrolidine ring structure.
Structural Characterization
Identification Parameters
For comparative purposes, the InChI and SMILES representations of related compounds can offer insights into the structural properties:
Applications and Research Context
Synthetic Intermediates
tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate would likely serve as a useful synthetic intermediate in the preparation of complex molecules, particularly those containing a chiral pyrrolidine moiety. The stereochemically defined 3-methyl group provides a fixed point of chirality that can be exploited in subsequent transformations.
Research Applications
Based on the properties of similar compounds, potential research applications might include:
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Building Block in Drug Discovery: As a stereochemically defined scaffold for medicinal chemistry programs
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Asymmetric Synthesis: As a chiral auxiliary or template for stereoselective reactions
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Structure-Activity Relationship Studies: To investigate the effect of the 3-methyl group on biological activity when incorporated into larger molecules
This commercial availability of similar compounds suggests there might be established synthetic routes adaptable for tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate production.
Analytical Considerations
Chromatographic Analysis
For the analysis and quality control of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate, suitable analytical methods would likely include:
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HPLC Analysis: Using a C18 column with UV detection (typically at 210-220 nm)
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Chiral HPLC: To confirm enantiomeric purity of the (3R) configuration
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GC-MS: For identity confirmation and purity assessment with appropriate derivatization
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